molecular formula C17H10ClFINO2 B4897118 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide

5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide

Cat. No. B4897118
M. Wt: 441.6 g/mol
InChI Key: PWYCDBKKWMLRPO-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, commonly known as CFI-400945, is a novel and potent inhibitor of checkpoint kinase 1 (CHK1). CHK1 is a protein kinase that plays a critical role in the DNA damage response pathway, which is essential for maintaining genomic stability and preventing the development of cancer. Inhibition of CHK1 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, thereby providing a promising strategy for cancer treatment.

Mechanism of Action

CFI-400945 is a potent and selective inhibitor of 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, which plays a critical role in the DNA damage response pathway. 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide is activated in response to DNA damage, and its inhibition prevents the repair of damaged DNA, leading to cell death. CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway.
Biochemical and physiological effects:
CFI-400945 has been shown to induce DNA damage and cell death in cancer cells, both in vitro and in vivo. In addition, CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This has led to increased interest in the development of CFI-400945 as a potential cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using CFI-400945 in lab experiments is its potency and selectivity for 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)-2-furamide, which allows for specific targeting of the DNA damage response pathway. However, one of the limitations of using CFI-400945 is its potential toxicity, which may limit its clinical application.

Future Directions

There are several future directions for the development of CFI-400945 as a potential cancer therapy. One direction is to further optimize the synthesis of CFI-400945 to improve its potency and selectivity. Another direction is to investigate the potential use of CFI-400945 in combination with other cancer therapies, such as immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of CFI-400945 in clinical trials.

Synthesis Methods

The synthesis of CFI-400945 involves several steps, starting from commercially available starting materials. The first step involves the preparation of 2-fluoro-4-iodophenylamine, which is then reacted with 4-chlorobenzoyl chloride to yield 5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)benzamide. This intermediate is then subjected to a series of reactions, including cyclization and oxidation, to yield the final product, CFI-400945.

Scientific Research Applications

CFI-400945 has been extensively studied in preclinical models of cancer, including cell lines and animal models. In these studies, CFI-400945 has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by inhibiting the DNA damage response pathway. This has led to increased interest in the development of CFI-400945 as a potential cancer therapy.

properties

IUPAC Name

5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFINO2/c18-11-3-1-10(2-4-11)15-7-8-16(23-15)17(22)21-14-6-5-12(20)9-13(14)19/h1-9H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWYCDBKKWMLRPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C(=O)NC3=C(C=C(C=C3)I)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-chlorophenyl)-N-(2-fluoro-4-iodophenyl)furan-2-carboxamide

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